Cas no 1804492-40-7 (4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine)

4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine
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- インチ: 1S/C7H4F4INO/c8-3-14-5-1-6(12)13-2-4(5)7(9,10)11/h1-2H,3H2
- InChIKey: QHCGQMIFDNPCFS-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=N1)C(F)(F)F)OCF
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005465-250mg |
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine |
1804492-40-7 | 95% | 250mg |
$970.20 | 2022-04-02 | |
Alichem | A029005465-1g |
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine |
1804492-40-7 | 95% | 1g |
$3,184.50 | 2022-04-02 | |
Alichem | A029005465-500mg |
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine |
1804492-40-7 | 95% | 500mg |
$1,802.95 | 2022-04-02 |
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridineに関する追加情報
Professional Introduction to 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine (CAS No. 1804492-40-7)
4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine, with the CAS number 1804492-40-7, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound features a pyridine core substituted with a 4-fluoromethoxy group, a 2-iodo moiety, and a 5-(trifluoromethyl) group, making it a valuable building block for synthesizing a wide range of biologically active molecules.
The unique structural attributes of 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine make it particularly useful in medicinal chemistry for the development of novel therapeutic agents. The presence of the fluoromethoxy group introduces electronic and steric effects that can modulate the binding affinity of drug candidates to their target proteins. Additionally, the iodo substituent provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the synthesis of complex heterocyclic compounds.
In recent years, there has been significant interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The pyridine scaffold in 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine has been extensively explored for its ability to interact with PPIs through hydrogen bonding and hydrophobic interactions. For instance, studies have demonstrated that pyridine-based compounds can effectively disrupt aberrant signaling pathways involved in cancer and inflammatory diseases.
The trifluoromethyl group is another key feature that enhances the pharmacological properties of this compound. Trifluoromethyl groups are known to improve metabolic stability, lipophilicity, and binding affinity, thereby increasing the bioavailability and efficacy of drug candidates. Recent advancements in fluorinated drug design have highlighted the importance of trifluoromethylated pyridines in developing next-generation therapeutics.
Recent research has also explored the use of 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. The combination of the fluoromethoxy, iodo, and trifluoromethyl groups provides multiple opportunities for optimizing kinase inhibition through structure-based drug design. For example, computational studies have shown that these substituents can be strategically positioned to mimic key interactions within the kinase active site.
The compound's utility extends beyond pharmaceutical applications. In agrochemical research, 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine has been used as a precursor in the synthesis of novel pesticides and herbicides. The presence of halogenated pyridines has been shown to enhance the bioactivity and environmental stability of agrochemicals, making them more effective at controlling pests and weeds while minimizing ecological impact.
In conclusion, 4-Fluoromethoxy-2-iodo-5-(trifluoromethyl)pyridine (CAS No. 1804492-40-7) is a multifunctional intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable tool for developing innovative therapeutic agents targeting various diseases, as well as for creating advanced agrochemical solutions. As research continues to uncover new applications for this compound, its significance in synthetic chemistry is likely to grow even further.
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